2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
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Overview
Description
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl group and the sulfanylacetamide moiety contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chlorophenylhydrazine with a suitable diketone can lead to the formation of the pyrazolo[1,5-a]pyrazine core.
Introduction of the sulfanyl group: The sulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazolo[1,5-a]pyrazine core with a suitable thiol reagent under basic conditions.
Acetamide formation: The final step involves the introduction of the acetamide group. This can be achieved through the reaction of the sulfanyl-substituted pyrazolo[1,5-a]pyrazine with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The presence of the sulfanyl and acetamide groups may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds also have a pyrazolo core and exhibit similar biological activities, but they differ in their substitution patterns and specific functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a triazolo ring fused to the pyrazolo core, which may confer different biological properties and mechanisms of action.
Sulfonamide derivatives: These compounds contain a sulfonamide group instead of a sulfanyl group, which can affect their chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS/c15-10-3-1-9(2-4-10)11-7-12-14(21-8-13(16)20)17-5-6-19(12)18-11/h1-7H,8H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHGYSDDNRBCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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